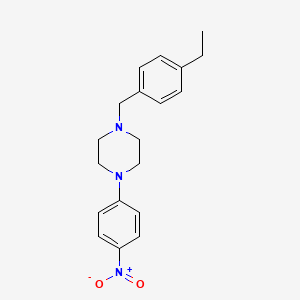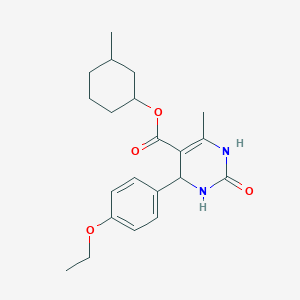
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has been widely studied in the field of scientific research. It is commonly referred to as BHIM, and it has been found to have a range of potential applications in various areas of study.
Mecanismo De Acción
BHIM exerts its effects through a number of different mechanisms. It has been found to act as a scavenger of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. BHIM has also been found to inhibit the formation of AGEs, which are involved in the development of diabetic complications. In addition, BHIM has been found to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
BHIM has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BHIM has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BHIM has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHIM has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. BHIM is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, BHIM has some limitations, including its relatively low solubility in water and its potential to interfere with some biochemical assays.
Direcciones Futuras
There are several future directions for research on BHIM. One area of interest is the development of BHIM-based therapeutics for the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease. Another area of interest is the investigation of the mechanisms underlying the effects of BHIM, including its effects on ROS, AGEs, and inflammation. Finally, further studies are needed to determine the optimal dosing and delivery methods for BHIM in various experimental models.
In conclusion, BHIM is a chemical compound that has been widely studied in the field of scientific research. It has a range of potential applications, including as an antioxidant, as a therapeutic agent for the treatment of various diseases, and as a tool for investigating the mechanisms underlying disease development. Further research is needed to fully understand the potential of BHIM and its applications in scientific research.
Métodos De Síntesis
BHIM can be synthesized through a series of chemical reactions, starting with the reaction of 2-mercaptobenzimidazole with butyl bromide to form 2-butylthio-1H-benzimidazole. This compound is then reacted with hexyl bromide to form 2-(hexylthio)-1H-benzimidazole. Finally, the addition of sodium hydroxide and hydrogen peroxide to this compound leads to the formation of BHIM.
Aplicaciones Científicas De Investigación
BHIM has been found to have a range of potential applications in scientific research. It has been studied for its potential use as an antioxidant, as well as its ability to inhibit the formation of advanced glycation end products (AGEs). BHIM has also been found to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-butan-2-yl-2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-6-7-8-9-19-14-15-12(17)11(10(3)5-2)13(18)16-14/h10H,4-9H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVTEGSLLVAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=C(C(=O)N1)C(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)

![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5038701.png)
![2-{2-chloro-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5038703.png)
![ethyl 4-(4-methoxybenzyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5038709.png)